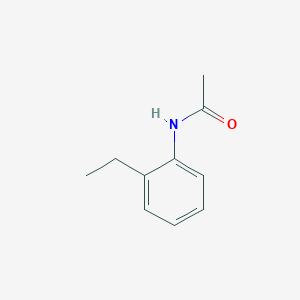

2-Ethylacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOVAGUQXNXKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186757 | |

| Record name | Acetanilide, 2'-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-65-6 | |

| Record name | N-(2-Ethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2'-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-ETHYLACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9831L636QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of N-(2-ethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethylphenyl)acetamide is an organic compound with the chemical formula C₁₀H₁₃NO. As a derivative of acetamide and 2-ethylaniline, it holds significance in medicinal chemistry and drug development due to the prevalence of the acetamide functional group in numerous pharmaceuticals. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in synthetic processes. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-(2-ethylphenyl)acetamide, offering insights into the structural elucidation and analytical methodologies for this compound.

Molecular Structure and Key Features

The molecular structure of N-(2-ethylphenyl)acetamide consists of an acetamide group bonded to the nitrogen atom of a 2-ethylaniline moiety. This ortho-substitution pattern of the ethyl group on the phenyl ring significantly influences the spectral properties of the molecule due to steric and electronic effects.

Caption: Molecular structure of N-(2-ethylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for N-(2-ethylphenyl)acetamide, the following are predicted spectral data based on established principles and comparison with structurally similar compounds.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of N-(2-ethylphenyl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the acetyl methyl protons, and the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-ethylphenyl)acetamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.2 - 7.8 | m | 4H |

| -NH- | 7.5 - 8.5 | br s | 1H |

| -CH₂- (Ethyl) | 2.6 - 2.8 | q | 2H |

| -CH₃ (Acetyl) | 2.1 - 2.3 | s | 3H |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | 3H |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (7.2-7.8 ppm). The ortho-substitution pattern breaks the symmetry, leading to distinct chemical shifts and coupling patterns for each proton.

-

Amide Proton (-NH-): The amide proton is expected to be a broad singlet in the downfield region (7.5-8.5 ppm). Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons will be a triplet, coupled to the methylene protons.

-

Acetyl Methyl Protons (-CH₃): The three protons of the acetyl methyl group will be a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-ethylphenyl)acetamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Ar-C (quaternary, C-NH) | 136 - 140 |

| Ar-C (quaternary, C-CH₂CH₃) | 134 - 138 |

| Ar-CH | 124 - 130 |

| -CH₂- (Ethyl) | 24 - 28 |

| -CH₃ (Acetyl) | 23 - 27 |

| -CH₃ (Ethyl) | 13 - 17 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Rationale:

-

Amide Carbonyl (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the lowest field (168-172 ppm).

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (bonded to the nitrogen and the ethyl group) will be downfield compared to the protonated aromatic carbons.

-

Aliphatic Carbons: The carbons of the ethyl group and the acetyl methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-ethylphenyl)acetamide will be characterized by the absorption bands of the N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for N-(2-ethylphenyl)acetamide

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3350 | Strong, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Interpretation and Rationale:

-

N-H Stretch: A prominent sharp peak in the region of 3250-3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I band): A very strong and sharp absorption band between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in an amide.

-

N-H Bend (Amide II band): This band, appearing around 1510-1570 cm⁻¹, arises from the in-plane bending of the N-H bond and is a key feature of secondary amides.

-

Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the ethyl and acetyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of N-(2-ethylphenyl)acetamide is expected to show a molecular ion peak ([M]⁺) at m/z 163. Key fragmentation pathways would involve the cleavage of the amide bond and the loss of the ethyl group. A significant fragment observed in the mass spectrum of a larger molecule containing the N-(2-ethylphenyl)acetamide moiety supports the following fragmentation.[1]

Caption: Predicted major fragmentation pathways for N-(2-ethylphenyl)acetamide in EI-MS.

Interpretation of Key Fragments:

-

m/z 163 ([M]⁺˙): The molecular ion peak.

-

m/z 148 ([M - CH₃]⁺): Loss of a methyl radical from the acetyl group.

-

m/z 134 ([M - C₂H₅]⁺): Loss of an ethyl radical from the phenyl ring.

-

m/z 120 ([C₈H₁₀N]⁺): Alpha-cleavage with loss of ketene (CH₂=C=O) from the molecular ion, a common fragmentation for acetamides.

-

m/z 91 ([C₇H₇]⁺): The tropylium ion, a very stable fragment often observed for compounds containing a benzyl group, which can be formed after rearrangement.

Experimental Protocols

Synthesis of N-(2-ethylphenyl)acetamide

A standard and reliable method for the synthesis of N-(2-ethylphenyl)acetamide is the acylation of 2-ethylaniline with acetyl chloride or acetic anhydride.

Caption: General workflow for the synthesis of N-(2-ethylphenyl)acetamide.

Step-by-Step Methodology:

-

Dissolve 2-ethylaniline (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base , such as pyridine (1.1 eq) or triethylamine (1.1 eq), to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for N-(2-ethylphenyl)acetamide. The predicted ¹H NMR, ¹³C NMR, and IR spectra, along with the plausible mass spectral fragmentation pattern, serve as a valuable reference for the identification and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectral data for the synthesized compound.

References

-

PubChem. N-(4-ethylphenyl)acetamide. [Link]

-

NIST Chemistry WebBook. Acetamide, N-(2-phenylethyl)-. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Rehman, A., et al. (2018). Mass fragmentation pattern of N-(2-ethylphenyl)-2-[(5- [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl -1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (9h). ResearchGate. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylacetanilide, systematically known as N-(2-ethylphenyl)acetamide, is an aromatic amide of significant interest in synthetic organic chemistry and pharmaceutical development. As a derivative of acetanilide, its physicochemical properties are crucial for predicting its behavior in various chemical and biological systems. This guide provides an in-depth exploration of the key physical properties of this compound, namely its melting and boiling points, and offers detailed, field-proven methodologies for their experimental determination. Understanding these fundamental characteristics is paramount for its application in medicinal chemistry, materials science, and as a starting material or intermediate in the synthesis of more complex molecules. This document is intended to serve as a practical resource for researchers, providing both established data and the scientific rationale behind the experimental protocols for its verification.

Chemical Identity and Structure

-

Systematic Name: N-(2-ethylphenyl)acetamide

-

Common Synonyms: this compound, o-Ethylacetanilide

-

CAS Number: 33098-65-6[1]

-

Molecular Formula: C₁₀H₁₃NO[1]

-

Molecular Weight: 163.22 g/mol [1]

-

Chemical Structure:

The structure consists of an acetamide group attached to the nitrogen of a 2-ethylaniline moiety. The presence of the ethyl group at the ortho position of the phenyl ring influences its physical properties compared to the parent compound, acetanilide.

Core Physical Properties

The melting and boiling points are critical physical constants that provide insights into the purity of a compound and the nature of its intermolecular forces. For this compound, these properties are summarized below.

| Physical Property | Value | Data Type | Source |

| Melting Point | 112-114 °C | Experimental | CookeChem[2] |

| Boiling Point | 320.2 ± 21.0 °C | Predicted | CookeChem[2] |

It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be treated as an estimation until experimentally verified. The relatively high melting point for a substituted acetanilide suggests strong intermolecular forces, likely hydrogen bonding and van der Waals interactions, in the solid state.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for the characterization of a synthesized compound. The following sections provide detailed, step-by-step protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is a good indicator of purity.

A small, finely ground sample of the crystalline solid is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Impurities tend to depress and broaden the melting point range.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement using a Melting Point Apparatus:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point (around 100-105 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Self-Validation:

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

If a wide melting range is observed, it may indicate the presence of impurities, and recrystallization of the sample may be necessary.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

For small quantities of liquid, the boiling point can be determined by observing the temperature at which a liquid, when heated, produces a steady stream of vapor bubbles from an inverted capillary tube, and the liquid re-enters the capillary upon cooling.

-

Sample Preparation:

-

If this compound is in a solid state, it must first be melted. Given its high predicted boiling point, this method is more suitable for liquids. For high-melting solids, a distillation-based method under reduced pressure might be more appropriate to avoid decomposition. Assuming a liquid sample or a melted sample that is stable at its boiling point:

-

Pour approximately 0.5 mL of the liquid this compound into a small test tube (ignition tube).

-

-

Apparatus Setup:

-

Take a capillary tube sealed at one end. Invert it and place the open end down into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer so that the test tube and the thermometer bulb are immersed in the heat-transfer fluid (e.g., mineral oil or silicone oil) in a Thiele tube. The liquid level in the test tube should be below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the Thiele tube ensures uniform heating of the oil via convection.

-

As the temperature rises, air will be expelled from the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube.

-

Record this temperature.

-

-

Causality and Trustworthiness:

-

The entry of the liquid into the capillary signifies that the vapor pressure of the sample has just become equal to the external pressure, which is the definition of the boiling point.

-

A slow cooling rate is crucial for an accurate reading.

-

It is important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the determination of the physical properties of this compound.

Caption: Workflow for the physical characterization of this compound.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical step in its chemical characterization. This guide has provided both the established physical property data and detailed, reliable protocols for their experimental verification. By following these methodologies, researchers and drug development professionals can ensure the identity and purity of their samples, which is a foundational requirement for any subsequent application in research and development. The provided protocols are designed to be self-validating, promoting a high degree of scientific integrity in the characterization of this important chemical compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36332, O-Ethylacetanilide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(2-ethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep understanding of a chemical entity, from its fundamental properties to its synthesis and potential applications, is paramount for successful research and development. This guide is crafted to provide a comprehensive technical overview of N-(2-ethylphenyl)acetamide, a compound of interest in various scientific domains. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior and analytical characteristics, empowering you to leverage this molecule to its full potential in your work.

Chemical Identity and Nomenclature

The cornerstone of any chemical investigation is a precise understanding of the molecule's identity. N-(2-ethylphenyl)acetamide is systematically named following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: N-(2-ethylphenyl)acetamide[1]

This name unequivocally describes an acetamide group (-NHCOCH₃) where the nitrogen atom is bonded to a phenyl group substituted with an ethyl group (-CH₂CH₃) at the ortho (position 2) position.

Synonyms:

In scientific literature and commercial catalogs, N-(2-ethylphenyl)acetamide may be referred to by several synonyms. Recognizing these is crucial for exhaustive literature searches. Common synonyms include:

Chemical Identifiers:

For unambiguous identification in databases and regulatory documents, the following identifiers are essential:

| Identifier | Value | Source |

| CAS Number | 33098-65-6 | [1] |

| PubChem CID | 36332 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| InChIKey | ZXOVAGUQXNXKHF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Physical State: Solid (at standard temperature and pressure).

Solubility: Based on the behavior of similar acetanilide derivatives, N-(2-ethylphenyl)acetamide is expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform.[1] The presence of the nonpolar ethyl group and the phenyl ring contributes to its lipophilicity.

Synthesis of N-(2-ethylphenyl)acetamide

The most direct and common method for the synthesis of N-(2-ethylphenyl)acetamide is the acylation of 2-ethylaniline with an acetylating agent. Acetic anhydride is a widely used and effective reagent for this transformation.

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.

Caption: General scheme for the synthesis of N-(2-ethylphenyl)acetamide.

Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of anilines.

Materials:

-

2-Ethylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

-

Sodium Acetate (optional, as a base to neutralize the acid byproduct)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-ethylaniline in a suitable solvent, such as glacial acetic acid or an aqueous acidic solution.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

After the addition is complete, continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Pour the reaction mixture into cold water to precipitate the crude N-(2-ethylphenyl)acetamide.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and byproducts.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure N-(2-ethylphenyl)acetamide.

Self-Validation: The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC) and its identity confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with reference values.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of N-(2-ethylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

-

A singlet in the downfield region for the acetyl methyl protons.

-

A singlet for the amide proton (N-H), the chemical shift of which can be concentration and solvent-dependent.

-

A complex multiplet pattern in the aromatic region corresponding to the four protons on the disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:

-

Two signals in the aliphatic region for the ethyl group carbons.

-

A signal for the acetyl methyl carbon.

-

A downfield signal for the carbonyl carbon of the amide group.

-

Six signals in the aromatic region for the carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands include:

-

A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the amide group.

-

An N-H stretching band in the region of 3200-3400 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of N-(2-ethylphenyl)acetamide.

Caption: A typical workflow for the analytical characterization of N-(2-ethylphenyl)acetamide.

Potential Applications and Biological Relevance

While extensive research on the specific biological activities of N-(2-ethylphenyl)acetamide is not widely published, its structural motifs are present in a variety of biologically active molecules. This suggests potential avenues for its application in drug discovery and development.

Metabolite of 2-Ethylaniline: N-(2-ethylphenyl)acetamide is a known human metabolite of 2-ethylaniline.[2] This metabolic pathway is significant in the context of toxicology and pharmacology, as the acetylation of xenobiotics is a common detoxification process.

Scaffold for Drug Design: The acetanilide scaffold is a common feature in many pharmaceutical agents. For instance, derivatives of N-phenylacetamide have been investigated for their potential as Factor VIIa inhibitors, which are of interest for their anticoagulant properties. While this research did not specifically include the 2-ethyl substitution, it highlights the potential of this class of compounds.

Anti-inflammatory and Analgesic Potential: The structurally related compound N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and anti-arthritic properties in preclinical studies. This raises the possibility that N-(2-ethylphenyl)acetamide and its derivatives could be explored for similar activities.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-ethylphenyl)acetamide is classified with the following hazard statement:

-

H319: Causes serious eye irritation. [1]

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Researchers and laboratory personnel should always consult the full Safety Data Sheet (SDS) for N-(2-ethylphenyl)acetamide before handling and adhere to all recommended safety protocols and personal protective equipment (PPE) guidelines.

Conclusion

N-(2-ethylphenyl)acetamide is a well-defined chemical entity with established nomenclature and a straightforward synthetic route. While its specific biological activities and applications are not yet extensively documented, its structural relationship to known bioactive molecules and its role as a metabolite suggest that it is a compound worthy of further investigation. This guide provides a solid foundation of its chemical and physical properties, synthesis, and analytical characterization to support future research and development endeavors.

References

-

PubChem. (n.d.). O-Ethylacetanilide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). O-Ethylacetanilide - Section 7.1 Metabolism/Metabolites. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

A Theoretical and Computational Guide to the Molecular Structure of 2-Ethylacetanilide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of 2-Ethylacetanilide. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the application of computational chemistry methods to elucidate the geometric, electronic, and vibrational properties of this N-phenylacetamide derivative. By leveraging established quantum chemical techniques, this guide offers a robust, self-validating protocol for in-silico analysis, from initial molecular modeling to the interpretation of complex datasets. The methodologies described herein are grounded in Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, providing a detailed roadmap for predicting molecular conformations, understanding electronic behavior, and interpreting spectroscopic data. This guide emphasizes the causality behind computational choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Molecular Structure in Acetanilide Derivatives

Acetanilide and its derivatives are a class of organic compounds with significant applications in the pharmaceutical and chemical industries.[1] The parent compound, acetanilide, was one of the earliest synthetic analgesics and antipyretics.[1] Although its clinical use has been largely superseded by less toxic derivatives like paracetamol, the acetanilide scaffold remains a key structural motif in medicinal chemistry.[1] The biological activity and physicochemical properties of these compounds are intrinsically linked to their three-dimensional molecular structure.

This compound, an N-acetylated derivative of 2-ethylaniline, presents an interesting case for theoretical study. The introduction of an ethyl group at the ortho position of the phenyl ring can induce significant steric and electronic effects, influencing the planarity of the amide linkage, the rotational barriers of the phenyl and acetyl groups, and the overall molecular conformation. These structural nuances can, in turn, affect the molecule's reactivity, intermolecular interactions, and ultimately, its efficacy and safety in potential applications.

Theoretical and computational studies provide a powerful, non-invasive means to explore these molecular intricacies.[2] By employing quantum chemical calculations, we can predict and analyze a wide range of molecular properties with a high degree of accuracy. This in-silico approach allows for the rapid screening of molecular conformations, the prediction of spectroscopic signatures, and the elucidation of electronic characteristics that are often difficult or impossible to measure experimentally. This guide will provide a detailed protocol for conducting such a theoretical study on this compound, drawing upon established methodologies for similar acetanilide compounds.[2][3]

Theoretical Foundations and Computational Methodologies

The cornerstone of modern computational chemistry lies in the principles of quantum mechanics. To investigate the molecular structure of this compound, we will primarily focus on two widely used ab initio and density functional theory methods.

Hartree-Fock (HF) Theory: An Ab Initio Approach

Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for understanding the electronic structure of a molecule. While it does not fully account for electron correlation, it is computationally less expensive than more advanced methods and can provide reliable geometric parameters for many organic molecules.

Density Functional Theory (DFT): A Powerful Alternative

Density Functional Theory has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[4][5] DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical in DFT. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide excellent results for both structural and energetic properties.[3]

Basis Sets: The Building Blocks of Molecular Orbitals

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and 6-31+G(d,p), are commonly used for organic molecules.[3] The inclusion of polarization functions (d) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.

A Step-by-Step Computational Workflow for this compound

The following protocol outlines a comprehensive computational study of this compound. This workflow is designed to be a self-validating system, where the results from each step inform and validate the subsequent analyses.

Step 1: Initial Molecular Structure Generation

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular modeling software. The IUPAC name for this compound is N-(2-ethylphenyl)acetamide.[6]

Step 2: Geometry Optimization

The initial structure is a mere guess of the molecular geometry. To find the most stable conformation, a geometry optimization must be performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms.

-

Protocol:

-

Import the initial structure into a computational chemistry software package (e.g., Gaussian, Spartan).

-

Select a theoretical method and basis set (e.g., B3LYP/6-31G(d)).

-

Perform a full geometry optimization without any constraints.

-

The optimization is considered complete when the forces on the atoms and the change in energy between successive steps are below a predefined threshold.

-

Step 3: Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation should be performed at the same level of theory. This serves two crucial purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule. These frequencies are often scaled by an empirical factor to better match experimental data.[3]

-

Protocol:

-

Use the optimized geometry from Step 2.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

-

Analyze the output to ensure there are no imaginary frequencies.

-

Visualize the vibrational modes to aid in the assignment of the predicted IR peaks.

-

Step 4: Analysis of Molecular Properties

With the validated optimized structure, a wealth of molecular properties can be calculated and analyzed.

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be extracted from the optimized structure. These can be compared with experimental data for similar molecules, such as acetanilide, to validate the computational model.[3]

-

Electronic Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule.[3]

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge distribution on each atom in the molecule.

-

The following diagram illustrates the computational workflow:

Caption: A schematic of the computational workflow for the theoretical study of this compound.

Predicted Molecular Structure and Properties of this compound

While a full computational study is beyond the scope of this guide, we can predict the expected outcomes based on studies of similar molecules.

Geometric Parameters

The optimized geometry of this compound is expected to exhibit some key features. The planarity of the amide linkage (-NH-C=O) is a critical parameter. Steric hindrance from the ortho-ethyl group will likely cause a significant twist between the phenyl ring and the amide plane. This can be quantified by the C-N-C-C dihedral angle.

Table 1: Predicted Geometric Parameters for this compound (based on acetanilide studies)

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | |

| C=O | ~1.23 |

| C-N (amide) | ~1.36 |

| N-C (phenyl) | ~1.42 |

| Bond Angles (°) | |

| O=C-N | ~123 |

| C-N-C | ~125 |

| Dihedral Angle (°) | |

| C(phenyl)-C(phenyl)-N-C(carbonyl) | 30 - 50 |

Note: These are estimated values based on computational studies of acetanilide and related molecules.[3] A dedicated study on this compound is required for precise values.

Electronic Properties

The electronic properties of this compound will be influenced by the interplay between the electron-donating ethyl group and the electron-withdrawing acetyl group.

-

HOMO and LUMO: The HOMO is likely to be localized on the phenyl ring and the nitrogen atom, while the LUMO is expected to be centered on the carbonyl group and the phenyl ring. The HOMO-LUMO gap will provide insights into the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map will likely show a region of negative potential (red/yellow) around the carbonyl oxygen atom, indicating its nucleophilic character. The amide hydrogen and the aromatic protons will exhibit positive potential (blue), highlighting their electrophilic nature.[3]

The following diagram represents the general structure of this compound with key atomic labels.

Caption: Labeled molecular structure of this compound.

Conclusion and Future Directions

This technical guide has presented a detailed, step-by-step protocol for the theoretical investigation of the molecular structure of this compound. By following the outlined computational workflow, researchers can gain valuable insights into the geometric, electronic, and vibrational properties of this molecule. The choice of theoretical methods, such as DFT with the B3LYP functional and a suitable basis set, provides a reliable framework for obtaining accurate and predictive results.

The true power of these theoretical studies lies in their synergy with experimental work. The predicted IR spectra can aid in the interpretation of experimental spectroscopic data. The calculated geometric parameters can be compared with X-ray crystallography data, if available, to validate the computational model. Furthermore, the understanding of the molecule's electronic properties can guide the design of new derivatives with tailored functionalities.

Future studies could expand upon this work by:

-

Investigating the effects of different substituents on the phenyl ring.

-

Exploring the potential energy surface to identify different conformers and transition states.

-

Simulating the molecule's behavior in different solvent environments using implicit or explicit solvent models.

-

Performing molecular dynamics simulations to study the dynamic behavior of the molecule over time.

By combining theoretical and experimental approaches, a comprehensive understanding of the structure-property relationships in this compound and related compounds can be achieved, paving the way for their application in various scientific and industrial domains.

References

-

Khan, M. A., et al. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal, 19(2), 170-178. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36332, o-Ethylacetanilide. Retrieved from [Link].

-

Abdel-Aziz, A. A. M., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1652. [Link]

- MacArthur, A. H. R., et al. (2018). Computational Investigations of Acetanilide Structures. United States Air Force Academy, Department of Chemistry.

-

Silva, J. P., et al. (2011). Experimental and Theoretical Investigation of the Structure of Acetoacetanilide. Journal of Molecular Structure, 1005(1-3), 116-123. [Link]

-

Beytur, M., et al. (2019). Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-one-4-yl]-phenoxyacetic acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 779-794. [Link]

-

Anton-García, D., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 26(11), 3183. [Link]

- Al-Hakiem, M. M. H. (2020). Synthesis of Acetanilide. University of Basrah, College of Pharmacy.

-

de Oliveira, A. B., et al. (2016). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 882-886. [Link]

-

Hii, K. K. (2006). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 71(19), 7416-7419. [Link]

-

Ghasemi, J. B., & Ejtehadi, M. R. (2006). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Journal of Molecular Modeling, 12(4), 485-492. [Link]

-

National Institute of Standards and Technology (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

Srinivasaraghavan, R., et al. (2017). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Pharmaceutica Analytica Acta, S8-002. [Link]

-

Lam-Serrano, J., et al. (2018). theoretical and experimental studies on 4'-methylacetanilide (c) and 4'-methylthioacetanilide (d). part ii. Journal of the Chilean Chemical Society, 63(3), 4060-4067. [Link]

-

Pérez-Vera, F. E., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers, 15(18), 3824. [Link]

-

Michaux, F., et al. (2007). Density Functional Theory (DFT) Calculations of the Infrared Absorption Spectra of Acetaminophen Complexes Formed with Ethanol and Acetone Species. The Journal of Physical Chemistry A, 111(41), 10474-10483. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. usna.edu [usna.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Ethylacetanilide | C10H13NO | CID 36332 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-Ethylacetanilide: A Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of 2-Ethylacetanilide, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations to elucidate the structural, spectroscopic, and electronic properties of this anilide derivative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular properties and to guide experimental research. We present a self-validating protocol, from molecular model construction to the comparison of calculated data with experimental results, underscoring the predictive power of modern computational techniques.

Introduction: The Significance of this compound and the Role of Quantum Chemistry

Aniline and its derivatives are fundamental scaffolds in the development of a wide range of industrial and pharmaceutical compounds.[1] Their versatile chemical nature allows for the synthesis of molecules with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2] this compound, with the chemical formula C10H13NO, is a member of this important class of molecules.[3] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new, more effective therapeutic agents.

While experimental techniques provide invaluable data, quantum chemical calculations have emerged as a powerful complementary tool in drug discovery and development.[4][5][6] These in silico methods allow for the prediction of a wide range of molecular properties, from optimized geometries and vibrational frequencies to electronic characteristics that govern molecular interactions.[7] By employing methods like Density Functional Theory (DFT), researchers can gain insights into aspects of molecular behavior that are often difficult or impossible to probe experimentally. This computational pre-assessment can significantly reduce the time and cost associated with drug discovery by prioritizing promising candidates for synthesis and biological testing.

This guide will provide a detailed workflow for performing quantum chemical calculations on this compound, focusing on practical implementation and the interpretation of results in the context of drug development.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set. For molecules of the size and complexity of this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

2.1. Density Functional Theory (DFT): A Pragmatic Choice

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This is a more computationally tractable approach compared to traditional wave-function-based methods, especially for larger systems. Hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, have been shown to provide reliable results for the geometries and electronic properties of organic molecules.[8]

For our study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established and robust choice. It has a proven track record for providing accurate geometries and vibrational frequencies for a wide range of organic compounds.[9]

2.2. Basis Sets: The Language of Molecular Orbitals

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set influences the accuracy and computational cost of the calculation. Pople-style basis sets are widely used in computational chemistry. For this compound, the 6-311++G(d,p) basis set is recommended. This basis set provides a good description of the electronic structure, including polarization functions (d,p) to account for the non-spherical nature of electron density in bonds and diffuse functions (++) to accurately model lone pairs and anions.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in the field.[3][10]

3.1. Step 1: Molecular Model Construction

The starting point for any quantum chemical calculation is the creation of a three-dimensional model of the molecule.

-

Action: Using a molecular modeling software such as GaussView, build the structure of this compound (N-(2-ethylphenyl)acetamide). The IUPAC name and SMILES string (CCC1=CC=CC=C1NC(=O)C) can be used to generate the initial structure.[3]

-

Causality: An accurate initial geometry is crucial as it serves as the starting point for the geometry optimization process. A poor starting structure can lead to the optimization converging to a local minimum rather than the true global minimum energy conformation.

3.2. Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.[1]

-

Action: Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Gaussian Keywords: #p B3LYP/6-311++G(d,p) Opt

-

Causality: This step is essential to obtain a realistic and stable structure of the molecule. The optimized geometry is the basis for all subsequent property calculations.

3.3. Step 3: Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized structure is a true minimum on the potential energy surface and allows for the simulation of the infrared (IR) spectrum.[11]

-

Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Gaussian Keywords: #p B3LYP/6-311++G(d,p) Freq

-

Causality: The absence of imaginary frequencies in the output confirms that the optimized structure is a stable minimum. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimental data for validation.[10]

3.4. Step 4: NMR Chemical Shift Prediction

Quantum chemistry can predict the nuclear magnetic resonance (NMR) chemical shifts, providing another avenue for validating the computational model against experimental data.

-

Action: Perform an NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

-

Gaussian Keywords: #p B3LYP/6-311++G(d,p) NMR

-

Causality: The GIAO method is a reliable approach for calculating NMR shielding constants.[12] These calculated values can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), allowing for a direct comparison with the experimental ¹H NMR spectrum.[13]

3.5. Step 5: Electronic Properties Analysis

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.

-

Action: From the output of the geometry optimization, analyze the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

-

Causality:

-

HOMO and LUMO: The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are key indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.[14]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, such as those between a drug and its biological target.[15]

-

Data Presentation and Visualization

4.1. Tabulated Data

| Property | Calculated Value | Experimental Value | Reference |

| Optimized Bond Lengths (Å) | |||

| C=O | Value | ~1.23 | [10] |

| C-N (amide) | Value | ~1.36 | [10] |

| Key Vibrational Frequencies (cm⁻¹) | |||

| C=O stretch | Value | ~1660-1680 | [16] |

| N-H bend | Value | ~1510-1550 | [16] |

| ¹H NMR Chemical Shifts (ppm) | |||

| N-H proton | Value | Value | [3] |

| Aromatic protons | Value | Value | [3] |

| Ethyl group protons | Value | Value | [3] |

| Electronic Properties (eV) | |||

| HOMO Energy | Value | N/A | |

| LUMO Energy | Value | N/A | |

| HOMO-LUMO Gap | Value | N/A |

(Note: "Value" should be replaced with the actual calculated and experimental data upon completion of the calculations and literature search for experimental spectra.)

4.2. Visualizations

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Key molecular properties of this compound investigated via quantum chemical calculations.

Conclusion: From Calculation to Application

This technical guide has outlined a robust and validated workflow for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this and similar molecules. The calculated data, when benchmarked against experimental results, provides a high degree of confidence in the predictive power of these computational methods.

The knowledge gained from these calculations, such as the molecular electrostatic potential and frontier molecular orbital energies, can be directly applied in the drug development pipeline. These quantum chemical descriptors can inform the design of more potent and selective drug candidates, aid in the interpretation of experimental data, and contribute to the development of Quantitative Structure-Activity Relationship (QSAR) models.[1][7] Ultimately, the integration of quantum chemical calculations into the research workflow accelerates the journey from molecular concept to therapeutic reality.

References

-

PubChem. O-Ethylacetanilide. National Center for Biotechnology Information. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Center for Biotechnology Information. [Link]

-

Simulate IR and Raman Spectrum using Gaussian and GaussSum. YouTube. [Link]

-

Acetamide, N-(2-phenylethyl)-. NIST WebBook. [Link]

-

The use of quantum chemistry in pharmaceutical research as illustrated by case studies of indometacin and carbamazepine. ResearchGate. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. National Center for Biotechnology Information. [Link]

-

Quantum chemical descriptors in the QSAR studies of compounds active in maxima electroshock seizure test. ResearchGate. [Link]

-

Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on 2,4,6-Nitrophenol. Longdom Publishing. [Link]

-

Improved Infrared Spectra Prediction by DFT from a New Experimental Database. MDPI. [Link]

-

Accelerating drug discovery with quantum chemistry, machine learning, and molecular dynamics. Harvard University. [Link]

-

Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. [Link]

-

Calculation of NMR shieldings using simple magnetic balance. DIRAC. [Link]

-

Comparison between experimental infrared spectrum of acetamide and infrared spectra of monomer, dimer, trimer and average tetramer form calculated by using B3LYP/6-311++G** level. ResearchGate. [Link]

-

Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]

-

NMR Spectroscopy and Simulation. University of Zurich. [Link]

-

Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. [Link]

-

Acetamide, N-ethyl-N-phenyl-. NIST WebBook. [Link]

-

Prioritizing quantum computing use cases in the drug discovery and development pipeline. ScienceDirect. [Link]

-

1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. [Link]

-

Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. National Center for Biotechnology Information. [Link]

-

Computational NMR spectroscopy with quantum chemistry - A tutorial. TIFR Hyderabad. [Link]

-

Quantum QSAR for drug discovery. ChemRxiv. [Link]

-

Simulating Raman and IR spectrum in GaussView and Gaussian. University of Puerto Rico at Mayagüez. [Link]

-

Density functional studies of aniline and substituted anilines. Sci-Hub. [Link]

-

Exploring the Role of Quantum Computing in Advancing Drug Discovery. ACS Fall 2025. [Link]

-

Theoretical Raman and infrared spectra, and vibrational assignment for para-halogenoanilines: DFT study. ResearchGate. [Link]

-

QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. National Center for Biotechnology Information. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]

-

Quantum Applications in Chemistry: From Drug Discovery to Energy Research. QuantumGrad. [Link]

-

Quantum-chemical descriptors in QSAR/QSPR studies. ResearchGate. [Link]

-

Acetamide, N-ethyl-N-phenyl. SIELC Technologies. [Link]

-

Supporting Information. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Prioritizing quantum computing use cases in the drug discovery and development pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Role of Quantum Computing in Advancing Drug Discovery: - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 6. quantumgrad.com [quantumgrad.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. spectrabase.com [spectrabase.com]

- 9. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. tifrh.res.in [tifrh.res.in]

- 14. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Ethylacetanilide

Abstract

This application note details a robust, isocratic High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Ethylacetanilide. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from method rationale to a full validation protocol. The described reversed-phase method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and water, offering excellent peak symmetry, resolution, and sensitivity with UV detection. All protocols are designed to be self-validating and are grounded in established scientific principles and regulatory standards, such as the ICH Q2(R1) guidelines.

Introduction and Method Rationale

This compound is an organic compound with applications in various chemical synthesis processes and is structurally related to other commercially significant acetanilides. The development of robust analytical methods is crucial for ensuring quality control, stability, and purity assessment in research and manufacturing environments.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

Scientific Rationale for Method Design

The development of this analytical procedure is grounded in the physicochemical properties of this compound and established chromatographic principles.

-

Chromatographic Mode Selection: this compound is a moderately non-polar molecule. Its computed XLogP3 value of 1.3 indicates significant hydrophobic character, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) . In RP-HPLC, the analyte partitions between a non-polar stationary phase and a polar mobile phase, a mechanism that provides excellent retention and separation for such compounds.

-

Stationary Phase (Column) Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used reversed-phase columns, offering a high degree of hydrophobicity and a strong retentive capacity for a broad range of non-polar to moderately polar analytes. This choice ensures robust retention of this compound, leading to a reliable separation.

-

Mobile Phase Selection: An isocratic mobile phase consisting of Acetonitrile and Water was chosen.

-

Acetonitrile (ACN): Selected as the organic modifier due to its low viscosity, which allows for lower backpressure, and its low UV cutoff, which minimizes interference at lower detection wavelengths.

-

Water: Serves as the weak, polar component of the mobile phase.

-

Isocratic Elution: An isocratic (constant composition) method was developed for its simplicity, robustness, and superior reproducibility compared to gradient elution, which is ideal for the routine analysis of a single target analyte.

-

-

Detection Wavelength Selection: UV-Visible spectroscopy data for acetanilide and its derivatives show a strong absorbance maximum (λmax) around 240-245 nm.[4][5] Therefore, a detection wavelength of 242 nm was selected to ensure high sensitivity and specificity for the N-phenylacetamide chromophore present in this compound.

Materials and Methods

Equipment and Reagents

-

HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS) software.

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

This compound Reference Standard (purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).

-

Deionized Water (Type I, 18.2 MΩ·cm).

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 242 nm |

| Run Time | 10 minutes |

Experimental Protocols

Mobile Phase Preparation

-

Measure 600 mL of HPLC-grade Acetonitrile into a 1000 mL graduated cylinder.

-

Add 400 mL of deionized water to the same cylinder.

-

Transfer the mixture to a suitable solvent reservoir bottle.

-

Degas the mobile phase for 15 minutes using sonication or an online degasser to prevent air bubbles in the system.

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound Reference Standard.

-

Transfer it quantitatively into a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the mobile phase and mix thoroughly.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.

-

Dilute to the mark with the mobile phase and mix thoroughly. This solution is used for system suitability and routine analysis.

-

Sample Preparation

-

Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of this compound.

-

Transfer it quantitatively into a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase, sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Pipette 5.0 mL of this solution into a 50 mL volumetric flask.

-

Dilute to the mark with the mobile phase and mix thoroughly to achieve a theoretical concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Causality: Before commencing any analysis, System Suitability Testing (SST) is performed to verify that the chromatographic system is adequate for the intended analysis.[6] It is an integral part of the method that ensures the equipment and procedure are performing correctly on the day of analysis.[7]

Protocol:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the Working Standard Solution (100 µg/mL) six (6) consecutive times.

-

Evaluate the resulting chromatograms against the acceptance criteria defined below.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak is symmetrical for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates precision of the injection and detection system. |

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |

Method Validation Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The protocol described here follows the International Council for Harmonisation (ICH) Q2(R1) guideline.[9]

Method Validation Workflow Diagram

Caption: Workflow for HPLC method validation as per ICH Q2(R1).

Validation Experiments

-

Specificity:

-

Prepare a placebo solution (containing all excipients except this compound).

-

Prepare a spiked sample solution (placebo spiked with this compound).

-

Inject the mobile phase (blank), placebo solution, and spiked sample solution.

-

Acceptance Criteria: The chromatogram for the placebo solution should show no interfering peaks at the retention time of the this compound peak.

-

-

Linearity:

-

Prepare a series of at least five standard solutions ranging from 80% to 120% of the working concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

-

-

Accuracy (Recovery):

-

Prepare a placebo solution.

-

Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.

-

-

Precision:

-

Repeatability (Intra-assay precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.

-

-

Range:

-

The range is established by confirming that the method demonstrates acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity range.

-

Acceptance Criteria: The validated range is typically 80% to 120% of the nominal assay concentration.

-

Complete Analytical Workflow

The following diagram illustrates the logical process from receiving a sample to generating a final, verified result.

Caption: Complete workflow for this compound analysis.

Conclusion

The HPLC method detailed in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The isocratic reversed-phase method is highly robust and demonstrates excellent performance characteristics. The comprehensive protocols for system suitability and method validation ensure that the procedure is self-validating and compliant with international regulatory standards, making it suitable for implementation in quality control and research laboratories.

References

-